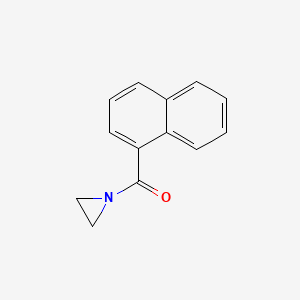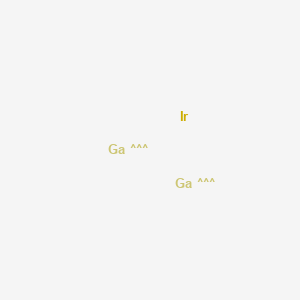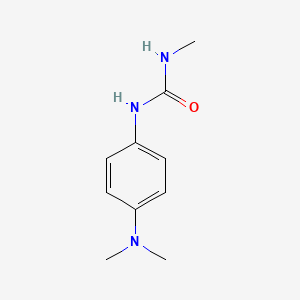
Chromium;germanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium and germanium are two distinct elements that can form compounds with unique properties. Chromium is a transition metal known for its high corrosion resistance and hardness . Germanium, on the other hand, is a metalloid with significant applications in electronics and optics due to its semiconductor properties . When combined, chromium and germanium form compounds that exhibit interesting chemical and physical characteristics, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chromium-germanium compounds can be achieved through several methods. One common approach is the chemical vapor deposition technique, where chromium and germanium precursors are vaporized and then reacted at high temperatures to form the desired compound . Another method involves the thermal evaporation of chromium and germanium sources in a controlled environment, allowing the elements to react and form compounds .
Industrial Production Methods: In industrial settings, the production of chromium-germanium compounds often involves the use of high-purity raw materials and precise control of reaction conditions. For example, the vapor-liquid-solid mechanism is employed to grow germanium nanowires with chromium as a catalyst . This method allows for the production of high-quality compounds with controlled morphology and properties.
化学反応の分析
Types of Reactions: Chromium-germanium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, chromium in these compounds can be oxidized to form chromium(III) oxide, which is highly stable and corrosion-resistant . Germanium can react with oxygen to form germanium dioxide, which passivates the surface and prevents further oxidation .
Common Reagents and Conditions: Common reagents used in the reactions of chromium-germanium compounds include oxygen, hydrogen, and various acids and bases. For example, the oxidation of chromium-germanium compounds can be carried out using oxygen at elevated temperatures . Reduction reactions may involve the use of hydrogen gas or other reducing agents under controlled conditions .
Major Products Formed: The major products formed from the reactions of chromium-germanium compounds depend on the specific reaction conditions. For example, oxidation reactions typically yield chromium(III) oxide and germanium dioxide . Reduction reactions can produce elemental chromium and germanium, as well as various intermediate compounds .
科学的研究の応用
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, these compounds are studied for their unique electronic and catalytic properties . In biology and medicine, germanium-containing compounds are explored for their potential anticancer and immunostimulating effects . In industry, chromium-germanium compounds are used in the production of advanced materials for electronics, optics, and spintronic devices .
作用機序
The mechanism of action of chromium-germanium compounds involves their interaction with various molecular targets and pathways. For example, germanium compounds have been shown to modulate oxidative stress and enhance immune responses by interacting with specific enzymes and cellular pathways . Chromium compounds, on the other hand, can influence glucose metabolism and exhibit antioxidative properties by interacting with mitochondrial ATP synthase and other cellular components .
類似化合物との比較
Chromium-germanium compounds can be compared with other similar compounds, such as vanadium-germanium and manganese-germanium compounds . These compounds share some similarities in their chemical and physical properties but also exhibit unique characteristics. For instance, chromium-germanium compounds are known for their high stability and corrosion resistance, while vanadium-germanium compounds may have different electronic properties .
List of Similar Compounds:- Vanadium-germanium compounds
- Manganese-germanium compounds
- Silicon-germanium compounds
- Tin-germanium compounds
Conclusion
Chromium-germanium compounds are fascinating materials with diverse applications in scientific research and industry. Their unique properties, such as high stability, corrosion resistance, and semiconductor behavior, make them valuable in various fields. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their potential for future applications.
特性
CAS番号 |
70446-09-2 |
|---|---|
分子式 |
CrGe |
分子量 |
124.63 g/mol |
IUPAC名 |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
InChIキー |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)
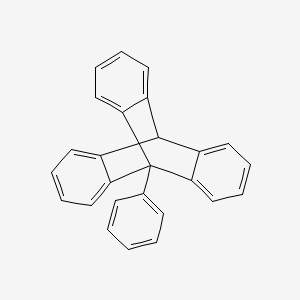
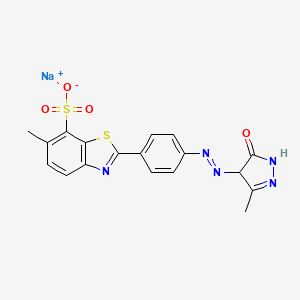
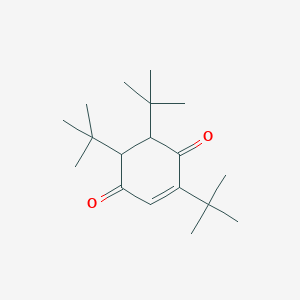

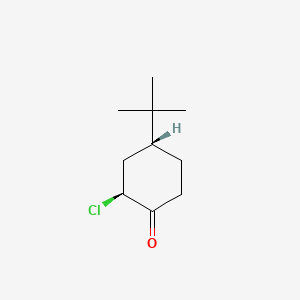
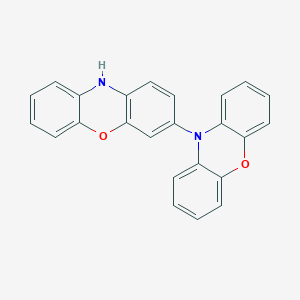

![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)


